molecular formula C27H24N4O3S B2599772 N-(3-methoxyphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide CAS No. 957532-35-3

N-(3-methoxyphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide

Cat. No.: B2599772
CAS No.: 957532-35-3
M. Wt: 484.57
InChI Key: URWCPHDKNFKOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is a useful research compound. Its molecular formula is C27H24N4O3S and its molecular weight is 484.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-Methoxyphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a methoxyphenyl group and an imidazoquinazoline moiety linked through a sulfanyl butanamide. This structural complexity contributes to its diverse biological activities.

  • Inhibition of Phosphatidylinositol 3-Kinase (PI3K) Pathway :
    • Research indicates that derivatives of imidazoquinazolines can inhibit the PI3K pathway, which is crucial in regulating cell growth and survival. This inhibition may be leveraged for treating hyper-proliferative diseases, including certain cancers .
  • Antioxidant Activity :
    • Preliminary studies suggest that compounds within this class exhibit significant radical scavenging activity, indicating potential use as antioxidant agents. The DPPH assay demonstrated that these compounds effectively neutralize free radicals, which could be beneficial in preventing oxidative stress-related diseases .
  • Anticonvulsant Effects :
    • Similar compounds have shown efficacy in antagonizing seizures induced by metrazole, suggesting potential applications in epilepsy treatment. These effects are likely mediated through interactions with the GABAA receptor complex .

Biological Activity Summary Table

Activity Mechanism/Target Reference
PI3K InhibitionImpairs cell growth and survival
AntioxidantScavenges free radicals
AnticonvulsantInteracts with GABAA receptors
Potential Anti-tumorAffects pathways involved in tumor progression

Case Studies and Research Findings

  • Anticancer Activity :
    • A study involving various imidazoquinazoline derivatives demonstrated their ability to inhibit tumor cell proliferation in vitro. The mechanism was linked to the downregulation of oncogenic signaling pathways, particularly involving PI3K/Akt signaling .
  • Neuroprotective Effects :
    • In models of neurodegeneration, compounds similar to this compound exhibited protective effects against neuronal cell death induced by oxidative stress .
  • Antimicrobial Properties :
    • Some derivatives have shown promising results against various bacterial strains, indicating a potential role as antimicrobial agents. This activity may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-3-22(25(32)28-18-12-9-13-19(16-18)34-2)35-27-29-21-15-8-7-14-20(21)24-30-23(26(33)31(24)27)17-10-5-4-6-11-17/h4-16,22-23H,3H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWCPHDKNFKOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.